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Introduction
BR102375 is a novel, non-thiazolidinedione (non-TZD) full agonist of the peroxisome

proliferator-activated receptor-gamma (PPARγ), identified as a potential therapeutic agent for

type 2 diabetes.[1] Developed by Boryung Pharmaceuticals Co. Ltd., this compound, also

known as compound 18, emerged from structure-activity relationship (SAR) studies of the lead

compound BR101549.[1][2] BR102375 has demonstrated a potent glucose-lowering effect in

diabetic rodent models, comparable to the established drug Pioglitazone.[1][2] This whitepaper

provides a technical guide to the discovery, mechanism of action, and preclinical evaluation of

BR102375 based on publicly available data.

Discovery and Synthesis
BR102375 was developed through a bioisosteric approach to modify its lead compound,

BR101549, with the goal of improving metabolic stability.[1] The chemical structure of

BR102375 is characterized by an oxadiazole moiety.[1] Its formal chemical name and CAS

number are:
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Compound Identifier Chemical Structure Information

BR102375 CAS Number: 2366255-59-4

Molecular Formula: C₃₁H₃₄N₆O

Synthesis of BR102375
A detailed, step-by-step experimental protocol for the chemical synthesis of BR102375 is not

publicly available in the reviewed literature. The primary research article alludes to its synthesis

from the lead compound BR101549 through SAR efforts but does not provide specific reaction

conditions, reagents, or purification methods.[1]

Mechanism of Action and Signaling Pathway
BR102375 functions as a full agonist of PPARγ, a nuclear receptor that is a master regulator of

adipogenesis, glucose homeostasis, and lipid metabolism.[1] Upon activation by a ligand such

as BR102375, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex

then binds to specific DNA sequences known as peroxisome proliferator response elements

(PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by BR102375 leads to the induction of genes involved in glucose and

lipid metabolism, which underlies its therapeutic effect in type 2 diabetes.[1] X-ray co-crystal

analysis has revealed that BR102375's binding mode to the PPARγ ligand-binding domain

(LBD) is distinct from its lead compound, BR101549, and more closely resembles that of

traditional TZD full agonists.[1][2]
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Figure 1: PPARγ Signaling Pathway Activated by BR102375.
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Preclinical Evaluation and Quantitative Data
BR102375 has undergone both in vitro and in vivo preclinical assessments to characterize its

efficacy and pharmacological profile.

In Vitro Activity
The in vitro activity of BR102375 was evaluated to determine its potential to activate PPARγ

and induce the expression of downstream target genes. The key findings from these

assessments are summarized below.

Assay Parameter
Result for
BR102375

Comparison Reference

PPARγ

Activation Assay
EC₅₀ 0.28 µM

Comparable to

Pioglitazone
[1]

PPARγ

Activation Assay
Amax Ratio 98%

Comparable to

Pioglitazone
[1]

Note: Detailed experimental protocols for the specific assays used to generate this data,

including the PPARγ transactivation assay and gene expression analyses, were not available in

the reviewed literature.

In Vivo Efficacy
The glucose-lowering effects of BR102375 were demonstrated in diabetic rodent models. While

the compound successfully reduced blood glucose levels, it did not produce the anticipated

suppression of weight gain that is a common side effect of some PPARγ agonists.[1][2]

Note: The detailed protocol for the in vivo studies, including the specific diabetic rodent model,

dosing regimen, and methods for glucose and weight monitoring, is not publicly available.

Experimental Workflow for Discovery
The discovery of BR102375 followed a structured drug discovery workflow, beginning with a

lead compound and progressing through chemical modification and biological characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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